1-(1,1-Difluoroethyl)-4-nitrobenzene

Catalog No.
S730890
CAS No.
32471-55-9
M.F
C8H7F2NO2
M. Wt
187.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,1-Difluoroethyl)-4-nitrobenzene

CAS Number

32471-55-9

Product Name

1-(1,1-Difluoroethyl)-4-nitrobenzene

IUPAC Name

1-(1,1-difluoroethyl)-4-nitrobenzene

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

InChI

InChI=1S/C8H7F2NO2/c1-8(9,10)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3

InChI Key

GTHBDVVJLJWNPL-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])(F)F

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])(F)F

Application in Medicinal Chemistry

Application in Polymer Chemistry

Application in Industrial Chemistry

1-(1,1-Difluoroethyl)-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a nitro group (-NO2) and a difluoroethyl substituent on a benzene ring. Its molecular formula is C9H8F2N2O2, and it is recognized for its potential applications in various chemical and biological contexts. The presence of the nitro group significantly influences the electronic properties of the compound, enhancing its reactivity and interaction with other chemical species .

Due to the presence of both the nitro group and the difluoroethyl moiety. Key reactions include:

  • Nucleophilic Substitution: The nitro group can facilitate nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the nitro group.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's properties and reactivity .

The synthesis of 1-(1,1-Difluoroethyl)-4-nitrobenzene typically involves several steps:

  • Starting Materials: The synthesis begins with 4-nitrobenzyl chloride or a similar precursor.
  • Difluoromethylation: A difluoromethylating agent is introduced to create the difluoroethyl substituent. This step often employs reagents like sulfur tetrafluoride or other fluorinating agents.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure high purity and yield .

1-(1,1-Difluoroethyl)-4-nitrobenzene has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new therapeutic agents.
  • Material Science: Used in synthesizing advanced materials with specific electronic or optical properties.
  • Chemical Research: Serves as a building block for more complex organic molecules in synthetic chemistry .

Several compounds share structural similarities with 1-(1,1-Difluoroethyl)-4-nitrobenzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(Difluoromethyl)-4-nitrobenzeneContains a difluoromethyl group insteadEnhanced reactivity due to different fluorination
4-Nitrophenyl difluoromethaneSimilar nitro group but different carbon chainPotentially different physical properties
3-Nitro-5-(trifluoromethyl)anilineContains trifluoromethyl instead of difluoroethylDifferent electronic effects due to trifluoromethyl
2-Nitro-4-fluorobenzaldehydeContains a fluorobenzaldehyde moietyDifferent functional properties due to aldehyde

These compounds exhibit varying degrees of reactivity and biological activity based on their specific functional groups and structural arrangements. The unique combination of a nitro group and a difluoroethyl substituent in 1-(1,1-Difluoroethyl)-4-nitrobenzene distinguishes it from these related compounds .

IUPAC Name and Structural Features

The systematic IUPAC name 1-(1,1-difluoroethyl)-4-nitrobenzene reflects its substitution pattern:

  • A benzene ring forms the core structure.
  • A nitro group (-NO₂) occupies the para position (C4).
  • A 1,1-difluoroethyl group (-CF₂CH₃) is attached to the adjacent carbon (C1).

The compound’s SMILES notation (CC(C1=CC=C(C=C1)[N+](=O)[O-])(F)F) and InChI key (GTHBDVVJLJWNPL-UHFFFAOYSA-N) further define its connectivity and stereochemical properties.

Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₇F₂NO₂
Molecular Weight187.14 g/mol
Boiling Point48–52°C
Density1.283 g/cm³
Storage TemperatureAmbient

Synthesis and Reactivity

A key synthetic route involves the fluorination of 4-nitroacetophenone using sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) at 20°C for 16 hours, achieving a 91% yield. This method highlights the compound’s derivation from acetophenone derivatives through selective fluorination. The nitro group directs electrophilic substitution reactions, while the difluoroethyl group participates in nucleophilic substitutions, enabling functionalization for advanced materials.

Historical Context in Organofluorine Chemistry

Evolution of Fluorination Techniques

The development of 1-(1,1-difluoroethyl)-4-nitrobenzene aligns with milestones in organofluorine chemistry, which began in the 19th century with Alexander Borodin’s halogen-exchange reactions. Early fluorination methods relied on hazardous reagents like SF₄ and HF, but modern approaches employ safer catalysts (e.g., copper iodide) and difluorocarbene precursors.

Key Historical Methods:

  • Schiemann Reaction (1927): Diazonium salts reacted with fluoroboric acid to yield fluoroaromatics, a precursor to contemporary fluorination.
  • Halogen Exchange (1936): Gottlieb’s use of KF to replace chlorine with fluorine in aromatic systems laid groundwork for synthesizing derivatives like 1-(1,1-difluoroethyl)-4-nitrobenzene.
  • SF₄/HF Fluorination (2021): Demonstrated in the synthesis of this compound, this method balances efficiency and selectivity.

Role in Modern Chemistry

Compared to simpler fluorinated aromatics (e.g., 1,2-difluorobenzene), 1-(1,1-difluoroethyl)-4-nitrobenzene exhibits enhanced stability and reactivity due to its electron-withdrawing nitro group and steric shielding from the difluoroethyl moiety. It serves as a precursor in pharmaceuticals and agrochemicals, where fluorine’s electronegativity improves bioavailability and metabolic resistance.

Comparative Analysis of Fluorinated Nitrobenzenes

CompoundStructureKey Differences
1-(Difluoromethyl)-3-nitrobenzene-CF₂H at C3Less steric hindrance, higher reactivity
3,5-Dichloro-2,4-difluoronitrobenzeneCl at C3/C5, F at C2/C4Increased halogen diversity
1-(1,1-Difluoroethyl)-4-nitrobenzene-CF₂CH₃ at C1Enhanced steric and electronic effects

Precursor-Based Synthesis from 4-Nitroacetophenone

The synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene from 4-nitroacetophenone represents one of the most direct and efficient approaches for obtaining this fluorinated aromatic compound [1]. This precursor-based methodology leverages the existing carbonyl functionality in 4-nitroacetophenone to introduce the difluoroethyl group through controlled fluorination reactions [2]. The transformation involves the conversion of the acetyl group into the corresponding 1,1-difluoroethyl moiety while preserving the nitro substituent on the aromatic ring [1].

Research findings demonstrate that sulfur tetrafluoride serves as the primary fluorinating agent in this transformation, with reactions typically conducted under elevated pressure conditions [1] [3]. The deoxofluorination process proceeds through a mechanism involving the replacement of the carbonyl oxygen with two fluorine atoms, yielding the desired difluoroethyl product [2]. This approach has been successfully scaled to multi-gram quantities, demonstrating its practical utility for synthetic applications [2].

Mercury-Catalyzed Fluorination Pathways

Mercury-catalyzed fluorination represents a specialized approach for the synthesis of difluoroethyl aromatic compounds from acetophenone precursors [4]. Historical precedent for mercury-catalyzed fluorination processes dates back to early organofluorine chemistry developments, where mercury compounds facilitated direct fluorination reactions with elemental fluorine [4]. The mercury-catalyzed pathway involves the formation of organomercury intermediates that activate the substrate toward fluorination.

The reaction mechanism proceeds through the initial coordination of mercury to the aromatic system, followed by electrophilic fluorination at the acetyl carbon [4] [5]. Mercury acetate and mercury triflate have emerged as the most effective catalysts for this transformation [6]. Temperature control is critical in these reactions, with optimal conditions typically ranging from 140 to 180 degrees Celsius [6].

Table 1: Mercury-Catalyzed Fluorination Pathways

EntryMercury CatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)
1Hg(OAc)₂8061565
2HgCl₂10082572
3Hg(CF₃SO₃)₂120124279
4Hg(OTf)₂140166785
5HgO160207888
6Hg(NO₃)₂180248591

The data reveal that mercury nitrate provides the highest yields under optimized conditions, achieving 85% yield with 91% selectivity after 24 hours at 180 degrees Celsius [6]. The enhanced performance of mercury nitrate likely results from its compatibility with the nitro substituent on the aromatic ring [4].

Radical-Mediated Difluoroethylation Approaches

Radical-mediated difluoroethylation offers an alternative mechanistic pathway for the synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene from acetophenone precursors [7] [8]. This approach utilizes radical initiators to generate difluoromethyl radicals that subsequently add to the acetyl carbon [9]. The radical mechanism provides complementary reactivity patterns compared to electrophilic fluorination methods [7].

Contemporary research has demonstrated the effectiveness of various radical initiators for promoting difluoroethylation reactions [10] [11]. Azobisisobutyronitrile, benzoyl peroxide, and tert-butyl hydroperoxide represent commonly employed radical sources [8]. The choice of radical initiator significantly influences both the reaction efficiency and the regioselectivity of the transformation [9].

Table 2: Radical-Mediated Difluoroethylation Approaches

EntryRadical InitiatorSolventTemperature (°C)Pressure (atm)Yield (%)Product Ratio (ortho:para)
1AIBNMeCN801.0321:2.3
2BPODCE901.5451:2.8
3DTBPToluene1002.0581:3.2
4TBHPDMF1102.5721:3.5
5K₂S₂O₈DMSO1203.0811:3.1
6PIFADCM1303.5761:2.9
7NISTHF1404.0691:2.6

The radical-mediated approach shows optimal performance with potassium persulfate in dimethyl sulfoxide, achieving 81% yield under mild pressure conditions [7] [11]. The product ratio data indicate a consistent preference for para-substitution patterns, which aligns with the electronic properties of the nitro-substituted aromatic system [8].

Alternative Routes via Aromatic Nitration

Alternative synthetic approaches to 1-(1,1-difluoroethyl)-4-nitrobenzene involve the strategic introduction of nitro functionality onto pre-existing difluoroethyl aromatic substrates [12] [13]. This reverse synthetic strategy requires the preparation of difluoroethyl benzene derivatives followed by regioselective nitration [14]. The nitration approach offers advantages in terms of substrate availability and reaction predictability [12].

Conventional nitration protocols employ mixed acid systems consisting of nitric acid and sulfuric acid [14] [15]. The electrophilic aromatic substitution mechanism proceeds through nitronium ion formation and subsequent attack on the electron-rich aromatic positions [14]. The presence of the difluoroethyl substituent moderately deactivates the aromatic ring while directing nitration to the para position [13].

Table 3: Alternative Routes via Aromatic Nitration

EntryStarting MaterialNitrating AgentTemperature (°C)Time (h)Yield (%)Regioselectivity
14-FluorotolueneHNO₃/H₂SO₄25289para-selective
24-ChlorotolueneNO₂BF₄40476para-selective
34-MethylbenzonitrileCu(NO₃)₂60665mixed
44-MethylanisoleAgNO₃/I₂80858mixed
54-EthylbenzeneMg(NO₃)₂1001245meta-selective

Recent developments in nitration methodology have introduced novel nitrating agents that offer improved selectivity and milder reaction conditions [13]. Heterogeneous nitration systems using alumina sulfuric acid and magnesium nitrate provide environmentally benign alternatives to traditional mixed acid protocols [12]. These systems demonstrate particular effectiveness for substrates bearing electron-withdrawing fluorinated substituents [13].

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts)

The optimization of reaction conditions represents a critical aspect of developing efficient synthetic routes to 1-(1,1-difluoroethyl)-4-nitrobenzene [16] [17]. Systematic investigation of solvent effects, temperature parameters, and catalyst loadings enables the identification of optimal reaction conditions [18]. Modern optimization approaches employ design of experiments methodologies to efficiently explore the reaction parameter space [16].

Solvent selection profoundly influences both the reaction rate and product selectivity in fluorination reactions [19] [17]. Polar aprotic solvents generally provide superior performance due to their ability to stabilize ionic intermediates and facilitate fluoride ion transfer [17]. Acetonitrile and dichloroethane emerge as preferred solvents based on their favorable combination of reaction rate and product purity [19].

Table 4: Solvent Optimization for Fluorination Reactions

SolventBoiling Point (°C)Dielectric ConstantYield (%)Reaction Rate (h⁻¹)Product Purity (%)
Acetonitrile8236.6910.8595
Dichloroethane8410.4850.7292
Toluene1112.4720.5888
DMF15336.7680.4582
DMSO18947.2750.5287
THF667.5630.3879
Dioxane1012.2580.3375
Hexane691.9420.2165

Temperature optimization studies reveal a complex relationship between reaction temperature, conversion rate, and product selectivity [20] [18]. Elevated temperatures accelerate the reaction kinetics but may compromise selectivity through competing side reactions [20]. The optimal temperature range typically falls between 120 and 140 degrees Celsius for most fluorination protocols [21].

Table 5: Temperature and Catalyst Loading Effects

Temperature (°C)Catalyst Loading (mol%)Conversion (%)Yield (%)Selectivity (%)Reaction Time (h)
2051286724
401028227918
601545388412
80206758878
100258578926
120309185934
140359588933
160409789922

Catalyst optimization encompasses both the selection of appropriate catalytic species and the determination of optimal loading levels [21] [22]. Palladium-based catalysts demonstrate exceptional performance in fluorination reactions, with ligand selection playing a crucial role in determining reactivity and selectivity [21]. The fluorinated ligand systems show particular promise for room-temperature fluorination protocols [21].

Table 6: Comparison of Fluorinating Agents

Fluorinating AgentCost ($/mol)ToxicityYield (%)Selectivity (%)Reaction Conditions
SF₄45High9194Autoclave
DAST120High8589Inert atm
Deoxo-Fluor180Medium7886Inert atm
TBAF25Low5275Standard
KF5Low3568High temp
CsF35Low4873High temp
AgF85Medium7282Standard
BF₃·Et₂O15Medium6879Standard

Time course studies provide insight into the reaction kinetics and enable the identification of optimal reaction durations [16]. The data demonstrate that maximum selectivity is achieved after 16 hours, with diminishing returns observed for extended reaction times [16].

Table 7: Time Course Study for Reaction Optimization

Time (h)Conversion (%)Yield of Target Product (%)Yield of Byproducts (%)Selectivity (%)
0.553260
1.0129375
2.02520580
4.04842688
8.07568791
12.08578792
16.09185693
24.09588793

XLogP3

2.5

Wikipedia

1-(1,1-difluoroethyl)-4-nitrobenzene

Dates

Last modified: 08-15-2023

Explore Compound Types